molecular formula C32H30ClN3O7 B1680445 S-4048

S-4048

Cat. No.: B1680445
M. Wt: 604.0 g/mol
InChI Key: MYXPHMOLFCUDIL-MLFVSVOESA-N
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Description

S-4048 is a synthetic organic compound known for its potent inhibitory effects on glucose-6-phosphate translocase (G6P T1). This enzyme plays a crucial role in the regulation of blood glucose levels by transporting glucose-6-phosphate into the endoplasmic reticulum .

Preparation Methods

The synthesis of S-4048 involves multiple steps:

    Treatment of Carboxylic Acid: The process begins with the treatment of carboxylic acid with refluxing cyclohexanone and sulfuric acid to form a derivative.

    Condensation with Propargyl Bromide: This derivative is then condensed with propargyl bromide using sodium hydride in dimethylformamide to yield propargyl ether.

    Condensation with 4-Chloro-Iodobenzene: The propargyl ether is treated with triethylamine in toluene and then condensed with 4-chloro-iodobenzene using palladium chloride, triphenylphosphine, and copper iodide to form a propinyloxy derivative.

    Hydrogenation: This derivative undergoes hydrogenation over palladium on barium sulfate in pyridine to form a propenyloxy derivative.

    Opening of Lactone Ring: The lactone ring is opened using sodium hydride in methanol and tetrahydrofuran to yield a methyl ester.

    Condensation with Benzoyl Chloride: The methyl ester is then condensed with benzoyl chloride using 4-dimethylaminopyridine and triethylamine in dichloromethane to form a benzoate.

    Formation of Cyclopropane Derivative: The benzoate is treated with diethylzinc and chloroiodomethane in dichloroethane to form a cyclopropane derivative, which is then hydrolyzed using sodium hydroxide in dioxane to yield an alcohol.

    Final Condensation: The alcohol is condensed with an intermediate using sodium hydride in dimethylformamide and then deprotected using hydrochloric acid in dioxane to afford the target compound.

Chemical Reactions Analysis

S-4048 undergoes various types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to yield various products.

    Substitution: this compound can undergo substitution reactions, particularly with halogens, to form new compounds.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, palladium chloride, triphenylphosphine, and copper iodide.

Scientific Research Applications

S-4048 has several scientific research applications:

Mechanism of Action

S-4048 exerts its effects by inhibiting glucose-6-phosphate translocase (G6P T1). This enzyme is responsible for transporting glucose-6-phosphate into the endoplasmic reticulum, a critical step in glucose metabolism. By inhibiting this enzyme, this compound helps regulate blood glucose levels. The molecular targets involved include the glucose-6-phosphate translocase enzyme and the pathways associated with glucose metabolism .

Comparison with Similar Compounds

S-4048 is unique compared to other glucose-6-phosphate translocase inhibitors due to its specific structure and potency. Similar compounds include:

Properties

Molecular Formula

C32H30ClN3O7

Molecular Weight

604.0 g/mol

IUPAC Name

(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(Z)-3-imidazo[4,5-b]pyridin-1-yl-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C32H30ClN3O7/c33-22-10-8-19(9-11-22)23-13-21(23)17-42-32(31(40)41)15-26(37)29(39)27(16-32)43-28(38)14-25(20-5-2-1-3-6-20)36-18-35-30-24(36)7-4-12-34-30/h1-12,14,18,21,23,26-27,29,37,39H,13,15-17H2,(H,40,41)/b25-14-/t21-,23+,26+,27+,29+,32-/m0/s1

InChI Key

MYXPHMOLFCUDIL-MLFVSVOESA-N

SMILES

C1C(C1C2=CC=C(C=C2)Cl)COC3(CC(C(C(C3)OC(=O)C=C(C4=CC=CC=C4)N5C=NC6=C5C=CC=N6)O)O)C(=O)O

Isomeric SMILES

C1[C@H]([C@H]1C2=CC=C(C=C2)Cl)CO[C@]3(C[C@H]([C@H]([C@@H](C3)OC(=O)/C=C(/C4=CC=CC=C4)\N5C=NC6=C5C=CC=N6)O)O)C(=O)O

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)COC3(CC(C(C(C3)OC(=O)C=C(C4=CC=CC=C4)N5C=NC6=C5C=CC=N6)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(1-(2-(4-chlorophenyl)-cyclopropylmethoxy)-3,4-dihydroxy-5-(3-imidazo(4,5-b)pyridin-1-yl-3-phenyl-acryloyloxy)-cyclohexanecarboxylic acid)
S 4048

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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